5-Bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene

Description

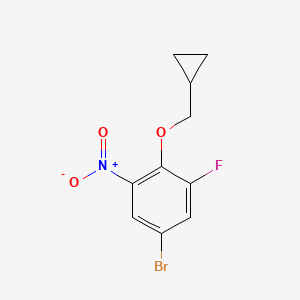

Chemical Structure and Properties 5-Bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene is a polysubstituted benzene derivative with the molecular formula C₁₀H₉BrFNO₃ and a molecular weight of 290.14 g/mol. Its structure features:

- Bromine at position 5,

- Cyclopropylmethoxy (OCH₂C₃H₅) at position 2,

- Fluorine at position 1,

- Nitro (NO₂) at position 3.

The cyclopropylmethoxy group confers steric bulk and lipophilicity, while the electron-withdrawing nitro and halogen substituents influence electronic properties and reactivity.

Properties

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO3/c11-7-3-8(12)10(9(4-7)13(14)15)16-5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEWXATXMFEAAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Reduction: Formation of 5-amino-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene.

Oxidation: Formation of ketones or carboxylic acids depending on the oxidizing agent and conditions used.

Scientific Research Applications

5-Bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like nitro and halogen atoms can facilitate binding to active sites or induce conformational changes in target molecules, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs, highlighting substituent-driven differences:

Key Observations:

Lipophilicity and Solubility :

- The cyclopropylmethoxy group in the target compound enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy) . This property may improve membrane permeability in drug candidates but reduce solubility in polar solvents.

- 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene lacks the cyclopropylmethoxy group, resulting in a lower molecular weight (254.44 g/mol) and higher volatility .

Reactivity :

- Chlorine in analogs like 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene increases susceptibility to nucleophilic substitution compared to fluorine , which is less labile due to higher electronegativity .

- Nitro group position (meta vs. para) influences electronic effects. For example, para-nitro substituents (as in ) may direct electrophilic attacks differently than meta-oriented nitro groups .

Synthetic Applications :

- Palladium-catalyzed coupling reactions (e.g., with bromoaryl intermediates) are common in synthesizing cyclopropylmethoxy-containing compounds, as seen in benzofuran derivatives .

- Oxidation agents like Dess-Martin periodinane (DMP) and reductants like DIBAL are effective in modifying similar nitrobenzene frameworks .

Biological Activity

5-Bromo-2-(cyclopropylmethoxy)-1-fluoro-3-nitrobenzene is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : CHBrFNO

- Molecular Weight : 290.09 g/mol

- CAS Number : 2567581-57-9

The biological activity of this compound is primarily attributed to its functional groups, particularly the nitro group which can undergo bioreduction. This process can lead to the formation of reactive intermediates capable of interacting with cellular components, potentially modulating enzyme and receptor activities .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have shown effectiveness against various cancer cell lines, suggesting that structural modifications can enhance biological efficacy .

Anti-inflammatory and Antibacterial Properties

Compounds within the same chemical class have demonstrated anti-inflammatory and antibacterial activities. The presence of halogen substituents (such as bromine) in aromatic compounds often correlates with increased biological activity, making this compound a candidate for further investigation in these areas .

Study on Antitumor Activity

In a recent study, pyrazole derivatives were evaluated for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that compounds with bromine substitutions exhibited higher cytotoxicity, supporting the hypothesis that halogenated compounds can enhance therapeutic efficacy .

In Vivo Studies

In vivo assessments of similar compounds have shown promising results against Plasmodium berghei in murine models, indicating potential applications in antimalarial therapies. This suggests that further exploration of this compound could yield valuable insights into its pharmacological profiles .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Exhibits cytotoxic effects on various cancer cell lines; potential for drug development. |

| Anti-inflammatory | Similar compounds show promise in reducing inflammation; further studies needed. |

| Antibacterial | Preliminary data suggest efficacy against bacterial infections; requires validation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.